Sulfonmethane
Overview
Description
Sulfonmethane, also known as sulfonomethane or sulfonal, is a chemical compound first synthesized by Eugen Baumann in 1888 . It was introduced as a hypnotic drug by Alfred Kast, but has now been superseded by newer and safer sedatives . The compound appears in either colorless crystalline or powdered form .
Synthesis Analysis
Sulfonmethane is prepared by condensing acetone with ethyl mercaptan in the presence of hydrochloric acid . The mercaptol formed is subsequently oxidized by potassium permanganate . It can also be formed by the action of alcoholic potash and methyl iodide on ethylidene diethyl sulfine .
Molecular Structure Analysis
The molecular formula of Sulfonmethane is C7H16O4S2 . It has an average mass of 228.329 Da and a monoisotopic mass of 228.048996 Da .
Chemical Reactions Analysis
Sulfonmethane is a product of the reaction between acetone and ethyl mercaptan in the presence of hydrochloric acid . The mercaptol formed in this reaction is then oxidized by potassium permanganate to produce Sulfonmethane .
Physical And Chemical Properties Analysis
Sulfonmethane is a colorless crystalline or powdered compound . It has a molecular formula of C7H16O4S2, an average mass of 228.329 Da, and a monoisotopic mass of 228.048996 Da .
Scientific Research Applications
1. Agricultural Applications
Ethylmethane sulfonate (EMS), a derivative of sulfonmethane, has been extensively used in agricultural research. For instance, it has been applied in mutagenesis to improve the growth, yield, and quality of Elephant Grass, demonstrating its potential in enhancing agricultural productivity (Munasik et al., 2012). Furthermore, EMS mutagenesis has been used in maize breeding in China, highlighting its role in creating and improving maize germplasm (Lin, 2012).
2. Health and Medical Research
Sulforaphane, a molecule structurally related to sulfonmethane, has shown significant health benefits. Its role in enhancing the therapeutic potential of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in prostate cancer, and its effects in apoptosis and angiogenesis, underline its importance in cancer research (Shankar et al., 2008). Sulforaphane's protective effect against lipopolysaccharide-induced acute lung injury in mice through the Nrf2/ARE pathway also indicates its potential in treating lung injury (Qi et al., 2016).
Safety And Hazards
Sulfonmethane can produce marked toxic effects if used continuously for more than a few days . These effects include disturbances of digestion, giddiness, a staggering gait, and even paralysis of the lower extremities . It can also cause skin eruptions, and the urine may become a dark red color (hematoporphinuria) . Many fatal cases of sulfonal poisoning are on record, both from chronic poisoning and from a single large dose .
properties
IUPAC Name |
2,2-bis(ethylsulfonyl)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S2/c1-5-12(8,9)7(3,4)13(10,11)6-2/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESKLHVYGRFMFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(C)(C)S(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048574 | |
Record name | Sulfonmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfonmethane | |
CAS RN |
115-24-2 | |
Record name | 2,2-Bis(ethylsulfonyl)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfonmethane [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfonmethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfonmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(ethylsulphonyl)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFONMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W00D22B592 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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